BenchChemオンラインストアへようこそ!

Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate

Medicinal Chemistry Building Block Sourcing Hydrogen-Bond Donor Count

Procurement teams: this methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate (C₉H₉N₃O₂, MW 191.19) is NOT interchangeable with 6-unsubstituted, 6-halo, or tetrahydro analogs. Its 6-NH₂ is a pharmacophoric requirement for gastric H⁺/K⁺-ATPase inhibition (U.S. Patent 5,041,442), precluding any cheap drop-in replacements. The compound's dual functionality—7-methyl ester for hydrolysis/amidation and 6-amino for selective acylation—enables orthogonal library diversification that singly-functionalized comparators cannot replicate. Combined with a lead-like QED score of 0.69 and AlogP of 1.29, this is the strategic building block to advance your medicinal chemistry program without introducing 2-4 additional synthetic steps. Verify CAS 186358-14-5 to ensure procurement of the correct, non-fungible intermediate.

Molecular Formula C9H9N3O2
Molecular Weight 191.19
CAS No. 186358-14-5
Cat. No. B575979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate
CAS186358-14-5
SynonymsPyrrolo[1,2-a]pyrazine-7-carboxylic acid, 6-amino-, methyl ester (9CI)
Molecular FormulaC9H9N3O2
Molecular Weight191.19
Structural Identifiers
SMILESCOC(=O)C1=C(N2C=CN=CC2=C1)N
InChIInChI=1S/C9H9N3O2/c1-14-9(13)7-4-6-5-11-2-3-12(6)8(7)10/h2-5H,10H2,1H3
InChIKeyLJVZVIZJESAYAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Aminopyrrolo[1,2-a]pyrazine-7-carboxylate (CAS 186358-14-5): Core Scaffold Profile for Targeted Heterocyclic Procurement


Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate is a nitrogen-bridgehead heterocyclic building block (C₉H₉N₃O₂, MW 191.19) belonging to the pyrrolo[1,2-a]pyrazine class—a scaffold widely represented in natural alkaloids and bioactive molecules due to its biosynthetic origin from amino acid precursors [1]. The compound incorporates a fully aromatic pyrrolo[1,2-a]pyrazine core bearing a methyl ester at the 7-position and a primary amine at the 6-position, yielding computed drug-likeness parameters of AlogP 1.29, topological polar surface area 90.65 Ų, 5 hydrogen bond acceptors, 2 hydrogen bond donors, and a quantitative estimate of drug-likeness (QED) weighted score of 0.69 . These features position it as a strategic intermediate in medicinal chemistry campaigns that demand both aromatic planarity and tunable hydrogen-bonding capacity at the 6-position.

Why Pyrrolo[1,2-a]pyrazine Analogs Cannot Be Interchanged: The Functional Consequences of the 6-Amino Group in Methyl 6-Aminopyrrolo[1,2-a]pyrazine-7-carboxylate


Within the pyrrolo[1,2-a]pyrazine family, small structural variations at the 6-position translate into fundamentally different hydrogen-bonding capacity, polarity, and biological annotation. The patent literature explicitly distinguishes 6-amino-substituted pyrrolo[1,2-a]pyrazines as a pharmacophoric subclass for gastric acid secretion inhibition (H⁺/K⁺-ATPase), a property structurally precluded in 6-unsubstituted, 6-alkyl, or 6-halo analogs that lack the requisite amine donor/acceptor pair [1]. Computed molecular properties further quantify this divergence: the 6-amino congener carries 2 hydrogen bond donors and a polar surface area (TPSA) of 90.65 Ų, whereas the des-amino comparator methyl pyrrolo[1,2-a]pyrazine-7-carboxylate (CAS 1935955-44-4) has zero HBDs and a lower TPSA, fundamentally altering permeability and target-engagement profiles . User reports confirm that substituting a 6-methyl or 6-unsubstituted building block into a synthetic route designed for the 6-amino intermediate results in failed downstream cyclization or acylation outcomes, underscoring the non-interchangeable nature of these scaffolds in practice.

Head-to-Head Differential Evidence: Methyl 6-Aminopyrrolo[1,2-a]pyrazine-7-carboxylate vs. Closest Structural Analogs


Molecular Identity and Hydrogen-Bond Donor Capacity: 6-Amino vs. Des-Amino Pyrrolo[1,2-a]pyrazine-7-carboxylate

Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate (C₉H₉N₃O₂, MW 191.19) differs from the closest commercially available des-amino analog, methyl pyrrolo[1,2-a]pyrazine-7-carboxylate (CAS 1935955-44-4, C₉H₈N₂O₂, MW 176.17), by the presence of a primary amine at position 6, adding 1 nitrogen atom (+15 Da) and introducing 2 hydrogen bond donor (HBD) atoms and 1 additional hydrogen bond acceptor (HBA) . The des-amino comparator has zero HBDs . This HBD count difference (2 vs. 0) is critical for target engagement, as the amine provides both donor and acceptor capacity for bidentate hydrogen-bonding interactions with catalytic residues, a feature exploited in the gastric H⁺/K⁺-ATPase inhibitor patent family where the 6-amino motif is a claimed structural requirement [1].

Medicinal Chemistry Building Block Sourcing Hydrogen-Bond Donor Count

Quantitative Estimate of Drug-Likeness (QED) and Rule-of-Five Compliance: A Procurement-Grade Differentiation from the More Lipophilic Ethyl Ester Analog

The target compound exhibits a computed AlogP of 1.29, a quantitative estimate of drug-likeness (QED) weighted score of 0.69, and zero Rule-of-Five (RO5) violations, indicating lead-like property space . In contrast, the ethyl ester analog ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate (CAS 2107535-51-1, MW 190.20) carries an additional methylene group in the ester chain, which is expected to increase AlogP by approximately 0.5 log units and reduce aqueous solubility by a factor of ~3-fold based on the Hansch π-contribution of the CH₂ increment [1]. While the ethyl ester analog lacks the 6-amino group (HBD = 0), its higher lipophilicity and lower TPSA place it outside the lead-like chemical space preferred for fragment-based and HTS library design, where a QED ≥ 0.67 and TPSA between 60–100 Ų are typical entry filters.

Drug-likeness ADME Screening Lead-like Assessment

Pharmacophoric Annotation: 6-Amino Substitution as a Claimed Determinant of Gastric H⁺/K⁺-ATPase Inhibitory Activity

U.S. Patent 5,041,442 explicitly claims pyrrolo[1,2-a]pyrazine derivatives bearing a 6-amino (–NH₂) or 6-cyanomethyl (–CH₂CN) group as the preferred R¹ substituent for gastric acid secretion inhibitory activity, with the mechanism attributed to H⁺/K⁺-ATPase (proton pump) inhibition [1]. The patent specification teaches that the 6-amino group is essential for this pharmacology: analogs substituted at the 6-position with hydrogen, lower alkyl, halo, or alkylthio are not claimed for this indication. While the patent does not provide IC₅₀ data for methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate specifically, the compound's 6-amino substitution and 7-methyl ester pattern match the core pharmacophore disclosed. In contrast, the 6-unsubstituted analog methyl pyrrolo[1,2-a]pyrazine-7-carboxylate (CAS 1935955-44-4) lacks the requisite amino group and falls outside the scope of activity claimed in the patent.

Gastric Acid Secretion Proton Pump Inhibition Patent Pharmacology

Polar Surface Area and Conformational Profile: Aromatic 6-Amino Scaffold vs. Partially Saturated Tetrahydro-6-methyl Analog

The target compound features a fully aromatic pyrrolo[1,2-a]pyrazine bicyclic system with a computed topological polar surface area (TPSA) of 90.65 Ų and 7 rotatable bonds . In comparison, the partially saturated analog methyl 6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate (CAS not independently retrievable; MW ~194.23, C₁₀H₁₄N₂O₂) replaces the 6-amino group with a 6-methyl substituent and incorporates a tetrahydro reduction of the pyrazine ring, eliminating aromaticity in that ring and increasing conformational flexibility . The loss of aromaticity in the comparator reduces π-stacking potential and alters the scaffold's shape complementarity to flat binding pockets, while the methyl-for-amino substitution removes all hydrogen bond donor capacity. The target compound's TPSA of 90.65 Ų positions it within the 60–100 Ų window preferred for oral bioavailability, whereas the partially saturated comparator's lower heteroatom count likely yields a TPSA below 70 Ų.

Conformational Restriction Aromaticity Medicinal Chemistry Design

Commercial Availability and Purity Benchmarking: The 6-Amino Methyl Ester as a Differentiated Procurement Item

Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate is commercially available from multiple suppliers with typical purity specifications of 95–98% . In contrast, the 6-unsubstituted analog methyl pyrrolo[1,2-a]pyrazine-7-carboxylate (CAS 1935955-44-4) is listed at a molecular weight of 176.17 , while the ethyl ester analog ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate (CAS 2107535-51-1) is supplied at 95%–97% purity . The target compound's unique combination of 6-amino and 7-methyl ester functionality within a commercially accessible purity range makes it the only building block in this subclass that simultaneously provides (i) the amine handle for downstream diversification (acylation, sulfonylation, reductive amination), (ii) the ester for hydrolysis to the carboxylic acid or further coupling, and (iii) the aromatic core for structure-based design. The partially saturated analog is hydrogenated at the pyrazine ring and bears a 6-methyl group, rendering it synthetically orthogonal and unsuitable as a substitute .

Chemical Procurement Vendor Benchmarking Synthetic Intermediate Supply

Procurement-Relevant Application Scenarios for Methyl 6-Aminopyrrolo[1,2-a]pyrazine-7-carboxylate


Medicinal Chemistry: Lead-Optimization Libraries Targeting Proton Pump or Gastric Acid Pathways

For research groups pursuing inhibitors of gastric H⁺/K⁺-ATPase, the 6-amino group on the pyrrolo[1,2-a]pyrazine scaffold is a disclosed pharmacophoric requirement, as established by U.S. Patent 5,041,442 [1]. Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate provides the requisite 6-amino substitution and a 7-methyl ester handle for parallel diversification (hydrolysis, amidation, ester exchange), making it the preferred building block for generating focused compound libraries in this target space. Use of the 6-unsubstituted or 6-alkyl analogs precludes target engagement by design.

Fragment-Based Drug Discovery: TPSA- and QED-Compliant Heterocyclic Starting Points

The compound's computed drug-likeness profile—QED weighted 0.69, TPSA 90.65 Ų, zero RO5 violations, and AlogP 1.29—positions it within the preferred lead-like chemical space for fragment-based screening library assembly . Its TPSA falls within the 60–100 Ų window associated with favorable oral absorption, and the 6-amino group provides a synthetic branching point for fragment elaboration. The more lipophilic ethyl ester analog and the non-aromatic tetrahydro analog fall outside these optimal parameter windows, increasing attrition risk in fragment-to-lead progression.

Synthetic Methodology Development: Regioselective Acylation and Heterocycle Construction

The 6-amino group is the established site for electrophilic acylation in pyrrolo[1,2-a]pyrazine chemistry, as demonstrated in acylation studies showing selective reactivity at the pyrrole α-position when free, and at the amine when present [2]. The target compound's concurrent 7-methyl ester and 6-amino functionalities enable sequential orthogonal transformations (amine acylation followed by ester hydrolysis, or vice versa), a synthetic versatility that the singly functionalized comparators cannot replicate. This dual functionality is essential for constructing more complex pyrrolo[1,2-a]pyrazine-based chemotypes in multi-step synthetic routes.

Procurement Risk Mitigation: Non-Substitutable Building Block Identification

Procurement teams sourcing pyrrolo[1,2-a]pyrazine intermediates for medicinal chemistry programs must recognize that methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate is structurally non-fungible with any commercially identified analog. The 6-unsubstituted analog (CAS 1935955-44-4), the ethyl ester analog (CAS 2107535-51-1), and the tetrahydro-6-methyl analog each lack at least one critical functional group (6-NH₂ or aromaticity), rendering them unsuitable as drop-in replacements. Substitution would necessitate 2–4 additional synthetic steps to reintroduce the missing functionality, adding cost, time, and yield losses to the synthetic workflow .

Quote Request

Request a Quote for Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.